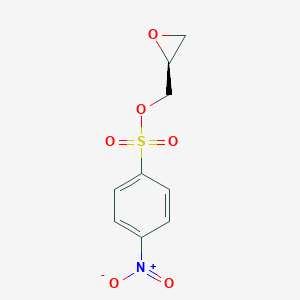

(S)-(+)-Glycidyl-4-nitrobenzenesulfonate

描述

(S)-(+)-Glycidyl-4-nitrobenzenesulfonate is a chiral epoxide derivative characterized by a sulfonate ester group attached to a glycidyl (oxirane) backbone. Its molecular formula is C₉H₉NO₆S, with a molecular weight of 259.24 g/mol . Key physical properties include a density of 1.5±0.1 g/cm³, a high boiling point (440.3±20.0 °C at 760 mmHg), and a flash point of 220.1±21.8 °C . The compound’s stereochemistry (S-configuration) and nitrobenzenesulfonate group make it a valuable intermediate in asymmetric synthesis, particularly in pharmaceutical and medicinal chemistry for constructing chiral centers . Its high reactivity stems from the strained oxirane ring, which readily undergoes nucleophilic ring-opening reactions with amines, alcohols, and thiols .

属性

IUPAC Name |

[(2S)-oxiran-2-yl]methyl 4-nitrobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO6S/c11-10(12)7-1-3-9(4-2-7)17(13,14)16-6-8-5-15-8/h1-4,8H,5-6H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXYDYDCHYJXOEY-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118712-60-0 | |

| Record name | (S)-(+)-Glycidyl-4-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Mechanism

The sulfonation proceeds via nucleophilic acyl substitution:

-

Activation : The hydroxyl group of (S)-glycidol attacks the electrophilic sulfur in nosyl chloride.

-

Deprotonation : A base (e.g., triethylamine or pyridine) neutralizes HCl, shifting equilibrium toward product formation.

-

Epoxide Stability : The reaction is conducted at 0–5°C to prevent epoxide ring-opening.

Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–5°C | Minimizes epoxide degradation |

| Solvent | Dichloromethane (DCM) | Enhances reactant solubility |

| Base | Triethylamine | Efficient HCl scavenging |

| Molar Ratio | 1:1 (Glycidol:Nosyl) | Prevents di-sulfonation byproducts |

Yield : 75–85% with >98% enantiomeric excess (ee) when using anhydrous conditions.

Alternative Methods for Industrial-Scale Production

Continuous Flow Synthesis

Industrial processes often employ continuous flow reactors to improve efficiency:

Resolution of Racemic Mixtures

Although less common, kinetic resolution using chiral catalysts (e.g., lipases) can generate the (S)-enantiomer from racemic glycidyl derivatives:

-

Catalyst : Candida antarctica lipase B (CAL-B).

-

Limitation : Requires additional steps for catalyst recovery.

Critical Analysis of Reaction Conditions

Solvent Effects

Base Selection

| Base | Reaction Rate | Ease of Workup | Cost |

|---|---|---|---|

| Triethylamine | High | Moderate | Low |

| Pyridine | Moderate | Difficult | Low |

| DBU (1,8-Diazabicycloundec-7-ene) | Very High | Complex | High |

DBU accelerates the reaction but complicates purification due to strong coordination with byproducts.

Purification and Characterization

Crystallization

-

Solvent System : Ethyl acetate/hexane (3:7 v/v).

-

Purity : >99% after two recrystallizations.

-

Challenge : Low solubility of the product in non-polar solvents necessitates precise temperature control.

Chromatographic Methods

-

Stationary Phase : Silica gel with 10% ethyl acetate in hexane.

-

Enantiomeric Purity Assessment : Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10).

Industrial vs. Laboratory-Scale Synthesis

| Aspect | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | 0.1–1 L | 500–1000 L |

| Temperature Control | Ice baths | Jacketed reactors with cryogenic cooling |

| Catalyst Recovery | Not feasible | In-line filtration systems |

| Yield | 75–85% | 80–88% |

Challenges and Mitigation Strategies

Epoxide Ring-Opening

-

Cause : Residual moisture or elevated temperatures.

-

Solution : Molecular sieves (4Å) and strict anhydrous conditions.

Byproduct Formation

-

Di-Sulfonation : Occurs with excess nosyl chloride.

-

Prevention : Maintain 1:1 stoichiometry and incremental reagent addition.

Emerging Methodologies

Enzymatic Sulfonation

Recent studies explore lipase-mediated sulfonation for greener synthesis:

化学反应分析

Types of Reactions

(S)-(+)-Glycidyl-4-nitrobenzenesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The epoxide ring is highly reactive towards nucleophiles, leading to ring-opening reactions.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Oxidation: The compound can undergo oxidation reactions, particularly at the glycidyl moiety.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate are employed.

Major Products

Nucleophilic Substitution: Produces various substituted glycidyl derivatives.

Reduction: Yields 4-aminobenzenesulfonate derivatives.

Oxidation: Results in oxidized glycidyl compounds.

科学研究应用

(S)-(+)-Glycidyl-4-nitrobenzenesulfonate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral catalysts.

Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

作用机制

The mechanism of action of (S)-(+)-Glycidyl-4-nitrobenzenesulfonate primarily involves its reactivity as an epoxide. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications that can alter their function. The nitro group can also participate in redox reactions, influencing the compound’s overall reactivity and interaction with molecular targets.

相似化合物的比较

(a) Glycidyl Ethers

Compounds like allyl glycidyl ether (AGE) , n-butyl glycidyl ether (BGE) , and phenyl glycidyl ether (PGE) share the glycidyl backbone but differ in substituents. For example:

- AGE (allyl group): Used as a reactive diluent in epoxy resins due to its low viscosity and crosslinking efficiency .

- BGE (n-butyl group): Exhibits higher hydrophobicity, making it suitable for coatings and adhesives .

- PGE (phenyl group): Offers enhanced thermal stability, often employed in high-performance composites .

Unlike these ethers, (S)-(+)-Glycidyl-4-nitrobenzenesulfonate contains a sulfonate ester group, increasing its polarity and solubility in polar solvents. The electron-withdrawing nitro group further enhances electrophilicity at the epoxide ring, accelerating reactions with nucleophiles compared to alkyl or aryl glycidyl ethers .

(b) Sulfonate vs. Benzoate Derivatives

The structurally related (2S)-(+)-Glycidyl 4-nitrobenzoate (CAS 115459-65-9) replaces the sulfonate group with a benzoate ester. Key differences include:

- Molecular Weight : 223.18 g/mol (benzoate) vs. 259.24 g/mol (sulfonate) .

- Reactivity : Sulfonates are stronger leaving groups than benzoates, making the sulfonate derivative more reactive in SN2 reactions .

Data Tables

Table 1: Comparative Properties of Glycidyl Derivatives

Research Findings

- Reactivity : The nitrobenzenesulfonate group in This compound significantly lowers the activation energy for epoxide ring-opening reactions compared to alkyl glycidyl ethers like BGE. This property is exploited in kinetic resolutions to achieve high enantiomeric excess in pharmaceutical intermediates .

- Analytical Behavior : Unlike simpler glycidyl ethers (e.g., IGE, BGE), which are analyzed via gas chromatography , the sulfonate derivative requires HPLC or LC-MS due to its low volatility and polar nature .

- Stability : Glycidyl ethers with aromatic substituents (e.g., PGE) exhibit better storage stability under humid conditions compared to aliphatic derivatives . The nitrobenzenesulfonate’s stability remains understudied but is likely influenced by its hygroscopicity.

生物活性

(S)-(+)-Glycidyl-4-nitrobenzenesulfonate is a chiral compound with significant potential in organic synthesis and medicinal chemistry. Its unique structural features, including an epoxide group and a nitrobenzenesulfonate moiety, enhance its reactivity and utility in various chemical transformations. This article delves into the biological activity of this compound, exploring its applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by:

- Epoxide Group : A three-membered cyclic ether that is highly reactive towards nucleophiles.

- Nitrobenzenesulfonate Moiety : Contributes to the compound's electrophilic nature.

The compound's chirality allows it to be employed as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiopure compounds with high selectivity.

The biological activity of this compound primarily involves its reactivity as an epoxide. The mechanism includes:

- Nucleophilic Substitution : The epoxide ring can undergo ring-opening reactions with nucleophiles, leading to the formation of various functionalized products.

- Redox Reactions : The nitro group can be reduced to an amino group, altering the compound's reactivity and interaction with biological targets.

These interactions may lead to modifications in biomolecules, potentially affecting their function and activity.

Case Study 1: Interaction with Biological Molecules

Research has shown that this compound interacts with various nucleophiles, indicating potential therapeutic effects or toxicity profiles. Understanding these interactions is crucial for assessing safety and efficacy in pharmaceutical applications.

Case Study 2: Structural Comparisons

A comparative analysis of structurally similar compounds reveals that:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Glycidyl m-nitrobenzenesulfonate | Epoxide + m-nitro group | High regioselectivity in reactions |

| Glycidyl p-chlorobenzenesulfonate | Epoxide + p-chloro group | Enhanced stability and reactivity |

| Glycidyl tosylate | Epoxide + tosyl group | Used extensively in nucleophilic substitution reactions |

| (R)-(-)-Glycidyl-4-nitrobenzenesulfonate | Enantiomeric variant | Potential differences in biological activity due to chirality |

This compound stands out due to its specific chirality and reactivity patterns, making it particularly valuable in asymmetric synthesis and pharmaceutical applications.

常见问题

Basic Research Questions

Q. What are the critical safety protocols for handling (S)-(+)-Glycidyl-4-nitrobenzenesulfonate in laboratory settings?

- Methodological Answer : This compound requires strict adherence to safety measures due to its explosive decomposition under heat, friction, or shock. Key protocols include:

- Use of personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Storage : Keep in a cool (<25°C), dark, and ventilated area, away from oxidizers, acids, and bases. Use explosion-proof refrigeration if stored long-term .

- Spill Management : Avoid dry sweeping; use non-sparking tools to collect material into sealed containers. Contaminated surfaces should be washed with ethanol or isopropanol .

- Decomposition Risks : Heating above 85°C releases toxic gases (CO, CO₂, NOₓ, SOₓ). Conduct reactions in fume hoods with gas scrubbers .

Q. How can researchers verify the enantiomeric purity of this compound?

- Methodological Answer :

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) with a mobile phase of hexane/isopropanol (90:10). Monitor retention times against the (R)-enantiomer .

- Polarimetry : Measure optical rotation ([α]D) at 20°C. The (S)-enantiomer exhibits a specific positive rotation (exact values require calibration with a reference standard) .

- NMR Spectroscopy : Analyze the splitting pattern of the glycidyl group’s protons. Diastereotopic protons in the (S)-form show distinct coupling constants (e.g., J = 4.2–5.0 Hz for epoxide protons) .

Advanced Research Questions

Q. What experimental strategies mitigate conflicting data on the thermal stability of this compound?

- Methodological Answer : Discrepancies in decomposition temperatures (e.g., reported melting point of 85°C vs. observed decomposition at lower temperatures) may arise from impurities or heating rates. To resolve this:

- Thermogravimetric Analysis (TGA) : Perform under inert gas (N₂) at a controlled heating rate (e.g., 5°C/min) to isolate decomposition events from melting .

- Differential Scanning Calorimetry (DSC) : Identify endothermic (melting) and exothermic (decomposition) peaks. Compare with purity assays (e.g., HPLC) to correlate stability with sample quality .

- Kinetic Studies : Use the Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) for decomposition, ensuring reproducibility across batches .

Q. How does the sulfonate group influence the reactivity of this compound in nucleophilic ring-opening reactions?

- Methodological Answer : The electron-withdrawing nitro group on the benzene ring enhances the electrophilicity of the sulfonate ester, facilitating nucleophilic attack on the glycidyl epoxide.

- Mechanistic Probes :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated nucleophiles (e.g., D₂O) to identify rate-determining steps .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) can map transition states and charge distribution on the epoxide carbons .

- Stereochemical Outcomes : The (S)-configuration directs nucleophilic attack to the less hindered carbon, yielding specific diastereomers. Confirm via X-ray crystallography or NOESY NMR .

Q. What analytical methods resolve contradictions in decomposition product profiles under varying conditions?

- Methodological Answer :

- GC-MS with Headspace Sampling : Quantify gaseous products (CO, NOₓ) generated at different temperatures (e.g., 100°C vs. 150°C). Use N₂ as carrier gas and a PLOT-Q column for separation .

- FT-IR Spectroscopy : Monitor real-time evolution of SO₂ (absorbance at ~1360 cm⁻¹) and CO₂ (~2350 cm⁻¹) during controlled thermal degradation .

- Controlled Atmosphere Studies : Compare decomposition in O₂ vs. N₂ to assess oxidative pathways. For example, SO₃ formation is favored in oxidative environments .

Contradiction Analysis

- Thermal Stability vs. Purity : Lower observed decomposition temperatures may stem from trace oxidizers or moisture. Pre-purify via recrystallization (e.g., ethyl acetate/hexane) and repeat TGA under strict anhydrous conditions .

- Stereochemical Assignments : Conflicting optical rotation values could arise from solvent polarity. Standardize measurements in a common solvent (e.g., CHCl₃) and cross-validate with NMR coupling constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。